molecular formula C12H23N3O3S B4440107 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4440107
M. Wt: 289.40 g/mol
InChI Key: QEMSHHLLJIRMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as MSB or MSBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSB is a piperidine derivative that has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism of Action

1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide exerts its biological effects by interacting with various molecular targets in the body. One of the main targets of 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide is the GABA receptor, which is involved in the regulation of neuronal activity. 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide enhances the activity of the GABA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA. This results in an overall increase in inhibitory neurotransmission, which can lead to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the GABA receptor, 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This can lead to analgesic effects by reducing the transmission of pain signals in the nervous system. 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide also exhibits a wide range of biological activities, which makes it useful for studying various molecular targets in the body. However, there are also some limitations to using 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in lab experiments. For example, 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide. One area of focus is the development of new 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide derivatives that exhibit enhanced biological activity and reduced toxicity. Another area of focus is the study of 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in animal models of various diseases, such as epilepsy, chronic pain, and inflammation. Finally, there is also interest in studying the potential use of 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to exhibit anticonvulsant effects by enhancing the activity of GABA receptors. 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has also been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. In addition, 1'-(methylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-methylsulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-19(17,18)15-9-5-12(6-10-15,11(13)16)14-7-3-2-4-8-14/h2-10H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSHHLLJIRMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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